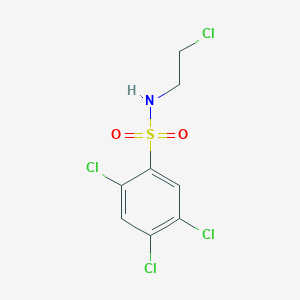
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H7Cl4NO2S It is a derivative of benzenesulfonamide, characterized by the presence of three chlorine atoms on the benzene ring and an additional chloroethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- typically involves the chlorination of benzenesulfonamide followed by the introduction of the chloroethyl group. The process can be summarized as follows:
Chlorination of Benzenesulfonamide: Benzenesulfonamide is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 2, 4, and 5 positions of the benzene ring.
Introduction of Chloroethyl Group: The chlorinated benzenesulfonamide is then reacted with 2-chloroethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium hydroxide, and various nucleophiles are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to cell death. Additionally, the compound may interfere with bacterial growth by inhibiting bacterial enzymes.
類似化合物との比較
Benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide: The parent compound without the chlorine and chloroethyl groups.
2,4,5-Trichlorobenzenesulfonamide: A derivative with only the chlorine atoms on the benzene ring.
N-(2-Chloroethyl)benzenesulfonamide: A derivative with only the chloroethyl group attached to the nitrogen atom.
The uniqueness of benzenesulfonamide, 2,4,5-trichloro-N-(2-chloroethyl)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
89939-01-5 |
|---|---|
分子式 |
C8H7Cl4NO2S |
分子量 |
323.0 g/mol |
IUPAC名 |
2,4,5-trichloro-N-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7Cl4NO2S/c9-1-2-13-16(14,15)8-4-6(11)5(10)3-7(8)12/h3-4,13H,1-2H2 |
InChIキー |
AOYSKVRJSNCKMO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


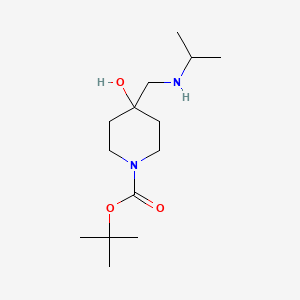
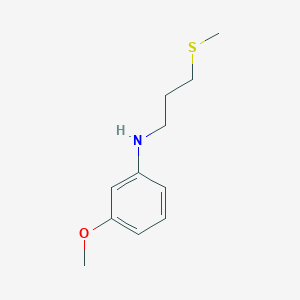
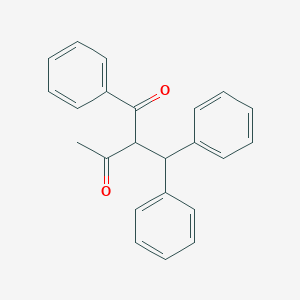
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)

![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
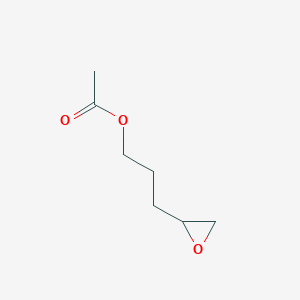
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
